molecular formula C12H12O4 B12544376 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole CAS No. 821775-37-5

5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole

Cat. No.: B12544376
CAS No.: 821775-37-5
M. Wt: 220.22 g/mol
InChI Key: VUBAXONMGDJLGA-UHFFFAOYSA-N
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Description

5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring fused with a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole typically involves the reaction of a benzodioxole derivative with a dioxolane precursor. One common method is the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. Techniques such as distillation and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s dioxolane and benzodioxole moieties allow it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with receptors . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole is unique due to its combined benzodioxole and dioxolane structures, which confer distinct chemical and physical properties

Properties

CAS No.

821775-37-5

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

5-[2-(1,3-dioxolan-2-yl)ethenyl]-1,3-benzodioxole

InChI

InChI=1S/C12H12O4/c1-3-10-11(16-8-15-10)7-9(1)2-4-12-13-5-6-14-12/h1-4,7,12H,5-6,8H2

InChI Key

VUBAXONMGDJLGA-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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